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Compound Name: 1-(1-Bromoethyl)-2-fluorobenzene

Cat. No.: B1286439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-(1-Bromoethyl)-2-fluorobenzene is a halogenated aromatic compound with potential

applications as a versatile intermediate in organic synthesis, particularly in the fields of

pharmaceutical and materials science. The presence of a reactive benzylic bromide and a

fluorine substituent on the aromatic ring offers multiple avenues for molecular elaboration,

making it an attractive building block for the introduction of the 2-fluorophenethyl moiety into

target structures. This document provides a comprehensive overview of the available

information on 1-(1-Bromoethyl)-2-fluorobenzene, including its synthesis, predicted chemical

properties, and potential reactivity. Due to the limited specific literature on this compound, this

guide leverages data from analogous structures and established reaction mechanisms to

provide a predictive yet thorough analysis.

Introduction
Fluorine-containing organic molecules have garnered significant interest in drug discovery and

materials science due to the unique physicochemical properties imparted by the fluorine atom,

such as increased metabolic stability, enhanced lipophilicity, and altered electronic

characteristics. 1-(1-Bromoethyl)-2-fluorobenzene, with its combination of a reactive benzylic

bromide and a fluorinated phenyl ring, represents a potentially valuable, yet under-

documented, synthetic intermediate. This guide aims to consolidate the known information and

provide a predictive framework for its use in research and development.
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Physicochemical Properties
Quantitative data for 1-(1-Bromoethyl)-2-fluorobenzene is not widely available in peer-

reviewed literature. The following table summarizes key properties, with some values being

predicted based on the known data for analogous compounds.

Property Value Source

CAS Number 405931-46-6 [Chemical Supplier Catalogs]

Molecular Formula C₈H₈BrF [Calculated]

Molecular Weight 203.05 g/mol [Calculated]

Appearance
Predicted to be a colorless to

pale yellow liquid

[Analogy to similar

compounds]

Boiling Point
Not available (Predicted to be

>180 °C at atm. pressure)
[Estimation]

Purity Typically >95% [Chemical Supplier Catalogs]

Synthesis
The most probable synthetic route to 1-(1-Bromoethyl)-2-fluorobenzene is via the radical

bromination of 2-fluoroethylbenzene at the benzylic position.

Proposed Synthetic Pathway: Benzylic Bromination
The selective bromination of the benzylic carbon can be achieved using N-Bromosuccinimide

(NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or

azobisisobutyronitrile (AIBN), under photolytic or thermal conditions.

Diagram: Proposed Synthesis of 1-(1-Bromoethyl)-2-fluorobenzene
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2-Fluoroethylbenzene

1-(1-Bromoethyl)-2-fluorobenzene

NBS, AIBN (cat.)
CCl4, Δ

Click to download full resolution via product page

Caption: Radical bromination of 2-fluoroethylbenzene.

Detailed Experimental Protocol (General Procedure)
Caution: This reaction should be carried out in a well-ventilated fume hood by trained

personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat,

and gloves, must be worn.

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 2-fluoroethylbenzene (1.0 eq) and a suitable solvent such as carbon

tetrachloride (CCl₄) or acetonitrile.

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a

radical initiator, such as azobisisobutyronitrile (AIBN, 0.02 eq).

Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent)

and stirred vigorously. The reaction can be monitored by thin-layer chromatography (TLC) or

gas chromatography (GC) to determine the consumption of the starting material.

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The

succinimide byproduct is removed by filtration. The filtrate is then washed with water and

brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is

removed under reduced pressure.

Purification: The crude product is purified by vacuum distillation or column chromatography

on silica gel to yield pure 1-(1-Bromoethyl)-2-fluorobenzene.
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Predicted Reactivity
The reactivity of 1-(1-Bromoethyl)-2-fluorobenzene is expected to be dominated by the

benzylic bromide, which is a good leaving group and is activated towards both nucleophilic

substitution and elimination reactions.

Nucleophilic Substitution Reactions
1-(1-Bromoethyl)-2-fluorobenzene is anticipated to readily undergo Sₙ1 and Sₙ2 reactions

with a variety of nucleophiles to introduce new functional groups at the benzylic position. The

benzylic carbocation intermediate in an Sₙ1 reaction would be stabilized by the adjacent phenyl

ring.

Diagram: Nucleophilic Substitution Pathways

SN2 Pathway

SN1 Pathway
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(Inversion of stereochemistry)
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- Br⁻ Substitution Product
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Caption: Sₙ1 and Sₙ2 reaction pathways.

Elimination Reactions
In the presence of a strong, non-nucleophilic base, 1-(1-Bromoethyl)-2-fluorobenzene is

expected to undergo elimination (E1 or E2) to form 2-fluorostyrene.

Diagram: Elimination Pathway
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1-(1-Bromoethyl)-2-fluorobenzene

2-Fluorostyrene

Strong, non-nucleophilic base
(e.g., t-BuOK)
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Caption: E2 elimination to form 2-fluorostyrene.

Predicted Spectroscopic Data
While experimental spectra for 1-(1-Bromoethyl)-2-fluorobenzene are not readily available,

the following table provides predicted ¹H and ¹³C NMR chemical shifts based on analogous

compounds such as 1-bromo-1-phenylethane and considering the electronic effects of the

fluorine substituent.

Predicted Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz) δ (ppm)

Aromatic protons 7.0 - 7.5 (m, 4H)

Methine proton (-CHBr) 5.2 - 5.4 (q, 1H)

Methyl protons (-CH₃) 2.0 - 2.2 (d, 3H)

¹³C NMR (CDCl₃, 100 MHz) δ (ppm)

C-F (ipso) 158 - 162 (d, J ≈ 245 Hz)

C-C(Br) (ipso) 138 - 142

Aromatic CH 115 - 130

Methine carbon (-CHBr) 45 - 50

Methyl carbon (-CH₃) 25 - 28
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Applications in Drug Development
The 2-fluorophenethyl motif is present in a number of biologically active compounds. 1-(1-
Bromoethyl)-2-fluorobenzene serves as a key intermediate for introducing this group. Its

utility lies in its ability to react with various nucleophiles, allowing for the construction of a

diverse range of molecular architectures. For instance, reaction with primary or secondary

amines would yield substituted 2-fluorophenethylamines, a common scaffold in central nervous

system (CNS) active agents.

Conclusion
1-(1-Bromoethyl)-2-fluorobenzene is a promising synthetic intermediate for the introduction of

the 2-fluorophenethyl group in organic synthesis. While specific experimental data for this

compound is scarce, its synthesis via benzylic bromination of 2-fluoroethylbenzene and its

reactivity in nucleophilic substitution and elimination reactions can be reliably predicted based

on well-established chemical principles and data from analogous compounds. This technical

guide provides a foundational understanding for researchers and drug development

professionals looking to utilize this versatile building block in their synthetic endeavors. Further

experimental investigation is warranted to fully characterize its properties and expand its

applications.

To cite this document: BenchChem. [Literature Review of 1-(1-Bromoethyl)-2-fluorobenzene:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1286439#literature-review-of-1-1-bromoethyl-2-
fluorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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